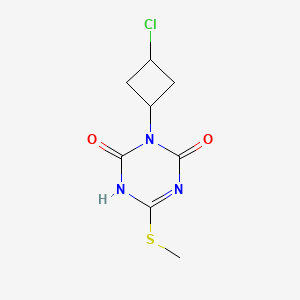
3-(3-Chlorocyclobutyl)-6-(methylsulfanyl)-1,3,5-triazine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a chlorocyclobutyl group and a methylthio group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the chlorocyclobutyl and methylthio groups with a triazine ring-forming reagent. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine, under reflux or at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Substitution: The chlorocyclobutyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent, and catalysts such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Amino or thio-substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorocyclobutyl and methylthio groups can influence the compound’s binding affinity and selectivity for its targets, thereby modulating its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Chlorocyclobutyl)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the methylthio group, which may result in different chemical and biological properties.
6-(Methylthio)-1,3,5-triazine-2,4(1H,3H)-dione: Lacks the chlorocyclobutyl group, affecting its reactivity and applications.
3-(3-Chlorocyclobutyl)-6-(ethylthio)-1,3,5-triazine-2,4(1H,3H)-dione: Contains an ethylthio group instead of a methylthio group, which can alter its chemical behavior and biological activity.
Uniqueness
3-(3-Chlorocyclobutyl)-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both the chlorocyclobutyl and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
51235-21-3 |
|---|---|
Molekularformel |
C8H10ClN3O2S |
Molekulargewicht |
247.70 g/mol |
IUPAC-Name |
3-(3-chlorocyclobutyl)-6-methylsulfanyl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H10ClN3O2S/c1-15-6-10-7(13)12(8(14)11-6)5-2-4(9)3-5/h4-5H,2-3H2,1H3,(H,10,11,13,14) |
InChI-Schlüssel |
RQOBVRBBACLBSB-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=O)N(C(=O)N1)C2CC(C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


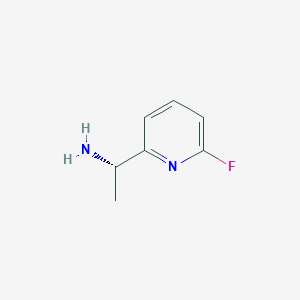
![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)

![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)

![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
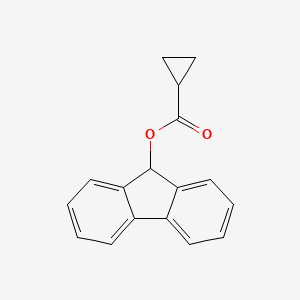
![7-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13142021.png)
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
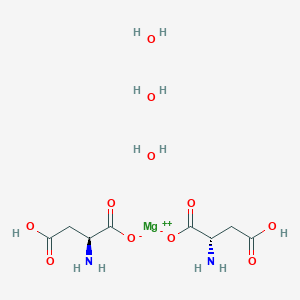
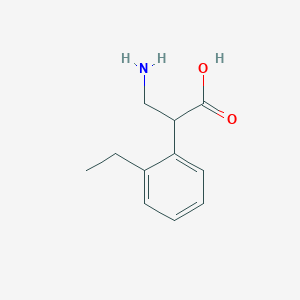
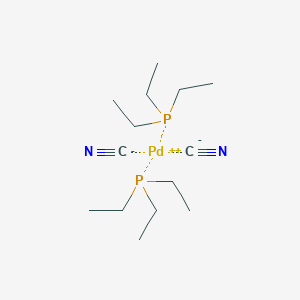
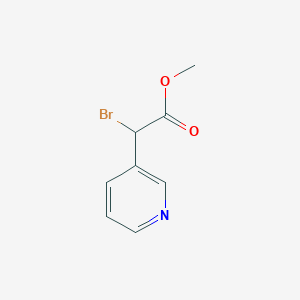
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
